molecular formula C10H11IO2S B1458363 Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 1428794-86-8

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No. B1458363
M. Wt: 322.16 g/mol
InChI Key: BNGQACAGDGCSBP-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is derived from thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Thiophene derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
    • Method : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS, and 1H-NMR . They were then evaluated for their biological potentials .
    • Results : The compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antioxidant activity and anticorrosion efficiency . One of the compounds showed effective cytotoxic activity against the human lung cancer cell line (A-549) .
  • Corrosion Inhibitors and Organic Semiconductors

    • Field : Industrial Chemistry and Material Science
    • Application : Thiophene derivatives are used as corrosion inhibitors and in the advancement of organic semiconductors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is used as an active pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Organic Semiconductors and Light-Emitting Diodes

    • Field : Material Science
    • Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Anti-Inflammatory and Antihypertensive Properties

    • Field : Medicinal Chemistry
    • Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory and antihypertensive .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Anti-Atherosclerotic Properties

    • Field : Medicinal Chemistry
    • Application : Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Organic Field-Effect Transistors (OFETs)

    • Field : Material Science
    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Nonsteroidal Anti-Inflammatory Drug

    • Field : Medicinal Chemistry
    • Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Dental Anesthetic

    • Field : Medicinal Chemistry
    • Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is used as an active pharmaceutical intermediate . Condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo [b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQACAGDGCSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A −78° C. solution of diisopropylamine (23.2 g, 230 mmol) in Tetrahydrofuran (THF) (100 mL) was treated with added n-BuLi (92 mL, 230 mmol) dropwise. The pale yellow solution was stirred at 0° C. for 30 min and recooled to −78° C. To above solution was added the solution of 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester (25 g, 127 mmol) in 20 mL THF dropwise over a period of 5 min. The deep-red solution was stirred at −78° C. for 45 min, the solution of Iodine (48.5 g, 191 mmol) in 20 mL THF was added. The mixture was stirred at −78° C. for 30 min and then warm to room temperature, quenched with saturated aqueous NH4Cl (100 mL) and saturated aqueous Na2S2O3(100 mL). The aqueous layer was extracted with ethyl acetate (150 mL×2). The combined ethyl acetate solution was dried over Na2SO4 and concentrated, which was purified by silica gel chromatography eluted with PE:EtOAc=10:1 to afford title product (15 g, 36% yield). LCMS (m/z) ES+=323 (M+1)
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

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